Nonanoyl-D-glucopyranoside
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Overview
Description
Nonanoyl-D-glucopyranoside is a non-ionic surfactant known for its ability to solubilize and purify membrane proteins. It is a carbohydrate-based surfactant, specifically a glucoside, which means it is derived from glucose. This compound is widely used in biochemical and biophysical research due to its mild nature and effectiveness in membrane protein crystallization trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoyl-D-glucopyranoside can be synthesized through enzymatic or chemical methods. One common synthetic route involves the reaction of glucose with nonanoic acid in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, to prevent the degradation of glucose .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic synthesis is preferred due to its regio- and stereo-selectivity, which ensures high purity and yield. The process involves the use of engineered β-glucosidase in organic solvents or ionic liquids, which enhances the reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
Nonanoyl-D-glucopyranoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis involves the cleavage of the glycosidic bond, resulting in the formation of glucose and nonanoic acid. Glycosylation, on the other hand, involves the formation of glycosidic bonds, which is essential in the synthesis of various glycosides .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Glycosylation: Requires an alcohol and an acid catalyst, such as sulfuric acid, under mild conditions.
Major Products
The major products of these reactions include glucose and nonanoic acid from hydrolysis, and various glycosides from glycosylation reactions .
Scientific Research Applications
Nonanoyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and purification of organic compounds.
Biology: Facilitates the solubilization and purification of membrane proteins, making it essential in structural biology studies.
Industry: Used in the formulation of cleaning products, cosmetics, and food additives due to its non-toxic and biodegradable nature
Mechanism of Action
Nonanoyl-D-glucopyranoside exerts its effects primarily through its surfactant properties. It reduces the surface tension between molecules, allowing for the solubilization of hydrophobic compounds. This property is particularly useful in the solubilization and stabilization of membrane proteins, which are otherwise difficult to study in their native state .
Comparison with Similar Compounds
Similar Compounds
- Octyl-D-glucopyranoside
- Decyl-D-glucopyranoside
- Dodecyl-D-maltoside
Uniqueness
Compared to other similar compounds, Nonanoyl-D-glucopyranoside offers a balance between hydrophobicity and hydrophilicity, making it particularly effective in solubilizing membrane proteins without denaturing them. Its unique structure allows for better interaction with both hydrophobic and hydrophilic regions of proteins, enhancing its effectiveness in biochemical applications .
Properties
Molecular Formula |
C15H28O7 |
---|---|
Molecular Weight |
320.38 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] nonanoate |
InChI |
InChI=1S/C15H28O7/c1-2-3-4-5-6-7-8-11(17)22-15-14(20)13(19)12(18)10(9-16)21-15/h10,12-16,18-20H,2-9H2,1H3/t10-,12-,13+,14-,15?/m1/s1 |
InChI Key |
GSOZZXPQZYMXIL-GSZWNOCJSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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